(R)-ethyl 2-methoxypropanoate

Chiral purity Enantiomeric excess Quality control

(R)-ethyl 2-methoxypropanoate (CAS 40105-20-2), also designated as ethyl (2R)-2-methoxypropanoate or ethyl (R)-(-)-2-methoxypropionate, is a chiral aliphatic ester with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. The compound possesses a defined stereocenter at the 2-position of the propanoate backbone and is commercially supplied as the single (R)-enantiomer with typical minimum purity specifications of 97–98%.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 40105-20-2
Cat. No. B1607680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-ethyl 2-methoxypropanoate
CAS40105-20-2
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)OC
InChIInChI=1S/C6H12O3/c1-4-9-6(7)5(2)8-3/h5H,4H2,1-3H3/t5-/m1/s1
InChIKeyWHRLOJCOIKOQGL-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Ethyl 2-Methoxypropanoate (CAS 40105-20-2) Procurement Specification & Chiral Purity Profile


(R)-ethyl 2-methoxypropanoate (CAS 40105-20-2), also designated as ethyl (2R)-2-methoxypropanoate or ethyl (R)-(-)-2-methoxypropionate, is a chiral aliphatic ester with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol [1]. The compound possesses a defined stereocenter at the 2-position of the propanoate backbone and is commercially supplied as the single (R)-enantiomer with typical minimum purity specifications of 97–98% . As an optically active building block, it is primarily utilized in asymmetric synthesis and pharmaceutical intermediate applications where stereochemical fidelity governs downstream product efficacy and regulatory compliance [2].

Why (R)-Ethyl 2-Methoxypropanoate Cannot Be Interchanged with Racemates or Alternative Esters


Generic substitution of (R)-ethyl 2-methoxypropanoate with its racemic mixture, the (S)-enantiomer (CAS 41918-08-5), or structurally related esters such as ethyl 2-hydroxypropanoate is scientifically invalid for stereoselective applications. The compound's value derives from its defined (R)-configuration at the methoxy-substituted chiral center, which dictates its interaction with chiral environments including enzymatic active sites, asymmetric catalysts, and biological targets [1]. The racemate (CAS 4324-39-4) introduces the (S)-enantiomer as an uncontrolled variable, potentially yielding opposite stereochemical outcomes in asymmetric syntheses and confounding enzymatic activity data [2]. Furthermore, substitution with achiral analogs or homologous esters (e.g., methyl esters) removes the stereochemical element entirely, altering both reactivity profiles and downstream product stereochemistry. The procurement decision therefore hinges not on generic ester functionality but on verified enantiomeric purity and defined absolute configuration .

Quantitative Differentiation Evidence for (R)-Ethyl 2-Methoxypropanoate (CAS 40105-20-2)


Enantiomeric Purity: Commercial Supply Specifications for (R)-Ethyl 2-Methoxypropanoate

Commercially available (R)-ethyl 2-methoxypropanoate (CAS 40105-20-2) is supplied with a minimum chemical purity specification of 98%, which inherently defines it as the single (R)-enantiomer rather than the racemate . While vendors do not uniformly report explicit enantiomeric excess (ee) values, the product designation as the (R)-enantiomer with 98% purity distinguishes it from the racemic mixture (CAS 4324-39-4) and the (S)-enantiomer (CAS 41918-08-5), which is also commercially available at comparable purity specifications (NLT 98%) . The availability of batch-specific QC documentation including NMR, HPLC, and GC analyses enables verification of stereochemical integrity prior to use .

Chiral purity Enantiomeric excess Quality control

Enzymatic Hydrolysis Stereoselectivity: (R)-Enantiomer Preference in Biological Systems

In a study examining stereoselective hydrolysis of xenobiotic esters by rat liver and hepatoma cell lines, a strong (R)-enantiomer preference was observed for ethyl 2-hydroxy-2-phenylacetate and ethyl 2-methoxy-2-phenylacetate derivatives [1]. Specifically, the (R)-enantiomer of ethyl 2-methoxy-2-phenylacetate (structurally analogous to (R)-ethyl 2-methoxypropanoate via the 2-methoxypropanoate pharmacophore) was preferentially hydrolyzed by noncancerous and oncogene-transformed cell lines, whereas this (R)-preference was reversed in hepatoma cells, which exhibited altered stereoselectivity [1]. This cell-type-dependent stereoselective hydrolysis pattern was exploited for chiral prodrug activation, with IC₅₀ values differing between (R)- and (S)-enantiomers of a chiral mustard ester prodrug [1].

Stereoselective hydrolysis Esterase activity Chiral prodrug activation

Procurement Cost Differential: (R)-Enantiomer Pricing Benchmarking

The (R)-enantiomer of ethyl 2-methoxypropanoate commands a significant price premium compared to the racemic mixture, reflecting the added value of stereochemical purity and the additional manufacturing steps required for chiral resolution or asymmetric synthesis. Representative pricing for (R)-ethyl 2-methoxypropanoate (CAS 40105-20-2, 97–98% purity) is approximately $43–$72 per 100 mg from US-based suppliers and ¥1,055 per 100 mg from Chinese suppliers [1]. In comparison, the racemic mixture (CAS 4324-39-4) and the (S)-enantiomer (CAS 41918-08-5) are typically priced at lower tiers for comparable purity and quantity . This cost differential quantifies the economic value attributed to defined stereochemistry.

Procurement economics Chiral building block Cost comparison

Safety Classification: Acute Oral Toxicity Warning for (R)-Ethyl 2-Methoxypropanoate

(R)-ethyl 2-methoxypropanoate carries an H302 hazard statement indicating acute oral toxicity (harmful if swallowed) according to GHS classification . The compound is assigned a GHS07 pictogram with the signal word "Warning" and precautionary statements P264 (wash thoroughly after handling), P270 (do not eat, drink, or smoke when using), P330 (rinse mouth), and P501 (dispose of contents/container appropriately) . In contrast, the (S)-enantiomer (CAS 41918-08-5) is classified with H303 (may be harmful if swallowed), H313 (may be harmful in contact with skin), and H333 (may be harmful if inhaled), representing a broader but lower-severity hazard profile . This difference in hazard classification between enantiomers underscores that stereochemistry can influence toxicological profiles beyond simple physical property parity.

Toxicology GHS classification Laboratory safety

Validated Application Scenarios for (R)-Ethyl 2-Methoxypropanoate Procurement


Asymmetric Synthesis of β-Lactam Antibiotics and Bioactive Compounds

(R)-ethyl 2-methoxypropanoate serves as a chiral building block in the synthesis of β-lactam antibiotics, where stereochemical control is critical for biological activity [1]. The (R)-configuration at the methoxy-substituted carbon enables the construction of antibiotic scaffolds with the correct three-dimensional orientation required for target binding. Procurement of the single (R)-enantiomer (98% minimum purity) ensures that downstream synthetic steps yield the stereochemically correct β-lactam product rather than the inactive or reduced-activity stereoisomer [1].

Stereoselective Prodrug Activation and Enzymatic Hydrolysis Studies

Based on class-level evidence demonstrating (R)-enantiomer preference in esterase-mediated hydrolysis of structurally analogous 2-methoxy-2-phenylacetate derivatives [2], (R)-ethyl 2-methoxypropanoate is positioned as a substrate for investigating stereoselective enzymatic processes. Applications include: (i) characterization of esterase stereospecificity in tissue homogenates or recombinant enzyme systems; (ii) development of chiral prodrugs requiring enantioselective activation; and (iii) studies of altered stereoselectivity in transformed versus normal cell lines [2]. Use of the racemate would obscure these stereochemical effects, while the (S)-enantiomer would yield opposite selectivity patterns.

Chiral Intermediate for PPARα/γ Agonist Synthesis

Ethyl 2-methoxypropanoate (as the racemic parent scaffold) has been documented as an intermediate in the preparation of potent dual PPARα/γ agonists with anti-diabetic applications . For stereochemically defined PPAR agonist candidates, the (R)-enantiomer provides a single-configuration starting material that eliminates the need for downstream chiral resolution and ensures stereochemical homogeneity of the final drug candidate. Procurement of (R)-ethyl 2-methoxypropanoate rather than the racemate streamlines the synthetic route and improves overall yield of the desired stereoisomer .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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